2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole
Description
2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo-thiazole core substituted with bromine at position 2 and a methyl group at position 2. This scaffold is structurally related to pharmacologically active imidazo[2,1-b]thiazole derivatives, which exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The bromine atom at position 2 enhances electrophilic reactivity, enabling further functionalization, while the methyl group contributes to steric and electronic modulation of the core structure .
Properties
IUPAC Name |
2-bromo-3-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-5(7)10-6-8-2-3-9(4)6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBDLRXLMHNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Methylimidazo[2,1-b]thiazole
The precursor 3-methylimidazo[2,1-b]thiazole can be synthesized by:
- Reacting thiazole-2-amine with α-bromoacetone or derivatives, which provides the methyl group at the 3-position during ring closure.
- The reaction typically occurs via nucleophilic substitution of the bromine atom on α-bromoacetone by the amine, followed by intramolecular cyclization to form the fused bicyclic system.
Bromination at the 2-Position
The key step to obtain 2-bromo substitution is a regioselective free-radical bromination targeting the 2-position adjacent to the nitrogen atom in the imidazo ring.
- The bromination is commonly performed using N-bromosuccinimide (NBS) as the brominating agent.
- The reaction proceeds under mild conditions, often in a suitable solvent like chloroform or carbon tetrachloride, sometimes with radical initiators such as azobisisobutyronitrile (AIBN) or light.
- This method affords 2-bromo-3-methylimidazo[2,1-b]thiazole in good yield and high regioselectivity.
Representative Procedure (Adapted from Literature)
Data Table: Synthesis Parameters and Yields
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core assembly | Cyclization of thiazole-2-amine with α-bromoacetone derivatives |
| Bromination agent | N-bromosuccinimide (NBS) preferred |
| Bromination position | 2-position on imidazo ring, adjacent to nitrogen |
| Reaction type | Free-radical bromination |
| Yields | 60-85% depending on conditions |
| Purification | Silica gel chromatography |
| Applications | Intermediate for pharmaceutical and biological studies |
Additional Notes
Alternative synthetic routes include copper-catalyzed multicomponent reactions that can build the imidazo[2,1-b]thiazole core with various substitutions, but for selective 2-bromo derivatives, post-synthetic bromination remains the most straightforward approach.
The presence of the methyl group at the 3-position is introduced during the initial cyclization step using methyl-substituted α-bromo ketones.
The described methods have been validated in multiple research articles and patents, confirming their reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by interacting with the active site, leading to a decrease in the enzyme’s catalytic function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs differ primarily in substituent type, position, and heteroatom arrangement. Key comparisons include:
Key Observations :
- Electrophilic Reactivity : The bromine at C2 in the target compound facilitates substitution reactions, similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine is readily replaced by secondary amines .
- Steric Effects : Methyl groups at C3 (target compound) or N1 (compound 10d ) improve solubility and modulate steric hindrance, impacting binding to biological targets .
- Biological Activity : Substituents like fluorine (compound 10d ) or fused indole rings (compound 10c ) enhance anticancer activity, while saturated analogs (e.g., Levamisole) shift applications to antiparasitic therapies .
Physicochemical Properties
- Melting Points: Brominated derivatives generally exhibit higher melting points (e.g., 327°C for 10c) compared to non-brominated analogs (257°C for 10d), attributed to stronger intermolecular halogen bonding .
- Solubility : Methyl and fluorine substituents improve solubility in polar solvents, critical for bioavailability .
Biological Activity
2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The compound features a unique structure characterized by the imidazole and thiazole rings. The presence of bromine and methyl groups contributes to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For example, studies have shown that various thiazole derivatives demonstrate effective activity against a range of bacterial strains.
The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives show promising antimicrobial activity, they often require further optimization to enhance efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, compounds containing this structure have exhibited cytotoxic effects against various cancer cell lines.
Case Studies
- HCT-116 Cell Line : In vitro studies demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like Doxorubicin.
- MCF-7 and HeLa Cells : Another study found that derivatives showed moderate activity but with minimal cytotoxicity towards normal cells.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is heavily influenced by their structural components. Key factors include:
- The presence of electron-withdrawing groups (e.g., bromine) enhances activity.
- Hydrophobic moieties at specific positions improve antibacterial properties.
Q & A
Q. What are the most reliable synthetic routes for 2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole?
The synthesis typically involves cyclocondensation of imidazolidine-2-thione derivatives with α-bromoacetophenones. Optimized protocols include refluxing reagents in ethanol for 4 hours to form hydrobromide salts, followed by neutralization with NaHCO₃ to yield the target compound (69–86% efficiency) . Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional methods . Key intermediates should be characterized via -NMR and LC-MS to confirm purity before proceeding.
Q. How can researchers confirm the structural integrity of this compound?
Combined spectroscopic techniques are critical:
- -NMR : Identify protons on the thiazole ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
- X-ray crystallography : Resolve the fused imidazo-thiazole ring system and bromine/methyl substituent positions .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₆H₅BrN₂S for analogous brominated derivatives) .
Q. What substitution reactions are feasible at the bromine site?
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
- Reaction with piperazine yields derivatives with enhanced solubility for biological testing.
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do substituent modifications impact biological activity in imidazo-thiazole derivatives?
- Electron-withdrawing groups (e.g., -NO₂, -Br) enhance anticancer activity by increasing electrophilicity and target binding. For example, 6-(4-nitrophenyl) derivatives show IC₅₀ values <1 µM against renal cancer cells .
- Hydrophobic substituents (e.g., methyl, fluorophenyl) improve membrane permeability, as seen in derivatives with >90% bioavailability in murine models .
- Polar groups (e.g., -OH, -NH₂) at position 3 correlate with antioxidant activity (60–97% DPPH radical inhibition) .
Q. What experimental strategies identify the molecular targets of this compound?
- Kinase inhibition profiling : Use ATP-binding assays to screen against panels of kinases (e.g., FAK, EGFR) implicated in cancer .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
- CRISPR-Cas9 knockout models : Validate target dependency by assessing resistance in cells lacking candidate proteins (e.g., pantothenate synthetase in M. tuberculosis) .
Q. How can computational modeling optimize this compound’s efficacy?
- Molecular docking : Predict binding modes to enzymes like pantothenate synthetase (docking scores <−8.5 kcal/mol indicate strong affinity) .
- QSAR models : Use descriptors like logP and polar surface area to prioritize derivatives with balanced solubility and permeability .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to guide structural refinements .
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in HOP-92 lung cancer IC₅₀ (0.23 µM vs. 1.5 µM) may arise from fetal bovine serum (FBS) lipid interactions .
- Validate with orthogonal assays : Compare MTT, apoptosis (Annexin V), and caspase-3/7 activation data to confirm cytotoxicity mechanisms .
Q. What considerations are critical for translating in vitro findings to in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hours in rats) and tissue distribution via LC-MS/MS .
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early in development .
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL required for IV dosing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
